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Compound of Interest

Compound Name: 1,3-Dimethylorotic acid

CAS No.: 4116-38-5

Cat. No.: B177360

Get Quote

A Mechanistic Probe for Pyrimidine Biosynthesis
and Transition State Analysis
Part 1: Executive Summary & Core Identity
1,3-Dimethylorotic acid (1,3-DMOA) is a synthetic derivative of orotic acid (vitamin B13)

methylated at the N1 and N3 positions. Unlike its parent compound, which is a central

precursor in de novo pyrimidine biosynthesis, 1,3-DMOA serves primarily as a chemical tool

and mechanistic probe.

Its "mechanism of action" is defined by its unique electronic properties that elucidate the

catalytic paradox of ODCase (Orotidine 5'-Monophosphate Decarboxylase). By mimicking the

electrostatic environment of the enzyme-substrate complex, 1,3-DMOA provides the

experimental baseline for designing inhibitors that target nucleotide biosynthesis in rapidly

proliferating cells (cancer) and parasites (Plasmodium falciparum).
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Feature Technical Specification

IUPAC Name
1,3-dimethyl-2,6-dioxo-4-pyrimidinecarboxylic

acid

CAS Number 5025211 (PubChem CID)

Primary Target
Orotidine 5'-Monophosphate Decarboxylase

(ODCase/OMPD)

Role Transition State Mimic / Mechanistic Probe

Downstream Product 1,3-Dimethyluracil (via decarboxylation)

Part 2: The Mechanism of Action (Chemical &
Enzymatic)
The scientific significance of 1,3-DMOA lies in its ability to undergo non-enzymatic

decarboxylation, providing a model to understand how enzymes achieve rate accelerations of

up to

.

1. The Zwitterion Hypothesis (The Beak-Siegel Mechanism)
The central dogma of 1,3-DMOA's mechanism is the Zwitterion Hypothesis. In biological

systems, the decarboxylation of orotidine monophosphate (OMP) to uridine monophosphate

(UMP) is difficult because it requires generating a high-energy vinyl carbanion at the C6

position.

1,3-DMOA bypasses this barrier through a specific electronic redistribution:

Protonation/Charge Localization: In aprotic or hydrophobic environments (mimicking an

enzyme active site), the molecule adopts a zwitterionic resonance structure.

Positive Charge Stabilization: A positive charge develops at the N1 position.[1]

Inductive Destabilization: This N1 positive charge acts as an "electron sink," stabilizing the

developing negative charge (carbanion) at C6 during the loss of CO₂.
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This mechanism proves that ground-state destabilization and electrostatic stress are sufficient

to drive decarboxylation without the need for metal cofactors or covalent catalysis—a principle

now applied in designing "cofactor-less" enzyme inhibitors.

2. Interaction with ODCase (Inhibition Potential)
While 1,3-DMOA itself is a poor substrate for ribosylation (due to N1 methylation blocking the

phosphoribosyltransferase reaction), it acts as a structural probe for the ODCase active site.

Steric Exclusion: The methyl groups probe the hydrophobic pockets of the enzyme, mapping

the tolerance for bulky substituents.

Electrostatic Mimicry: It validates that inhibitors possessing a positive potential at N1 (or

capable of hydrogen bonding to an acidic residue like Asp) will bind tightly to ODCase.

Part 3: Visualization of Signaling & Reaction Pathways
The following diagram illustrates the de novo pyrimidine pathway and the specific mechanistic

intervention of 1,3-DMOA as a model for the decarboxylation step.
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Caption: Schematic comparison of the physiological pyrimidine pathway (left) and the 1,3-
Dimethylorotic acid mechanistic probe pathway (right), illustrating the zwitterionic transition

state mimicry.
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Part 4: Experimental Protocols (Self-Validating Systems)
To utilize 1,3-DMOA effectively in research, strict control of solvent polarity is required to

observe the zwitterionic effect.

Protocol A: Kinetic Isotope Effect (KIE) Analysis
Objective: Determine the rate-limiting step of decarboxylation to validate transition state

geometry.

Preparation:

Synthesize

-1,3-Dimethylorotic acid and

-1,3-Dimethylorotic acid.

Prepare solvent systems: Water (pH 7.4 buffer) vs. Sulfolane (aprotic, mimics enzyme

interior).

Reaction Setup:

Dissolve 10 mM 1,3-DMOA in the target solvent in a sealed quartz NMR tube.

Heat to 150°C (for aprotic) or maintain at 25°C (if using catalytic antibodies/enzyme

variants).

Measurement:

Monitor the disappearance of the carboxyl peak via 13C-NMR.

Quantify the formation of 1,3-dimethyluracil and CO₂.

Data Analysis:

Calculate the first-order rate constant (

).
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Compare

ratios.

Validation Criteria: A significant KIE on the carboxyl carbon indicates C-C bond breaking is

rate-limiting, consistent with the zwitterion mechanism.

Protocol B: Solvolysis Rate Comparison (Hydrophobicity Test)
Objective: Demonstrate the "Desolvation Effect" (catalysis by removing water).

Solvent System

Dielectric Constant
(

)

Expected Relative
Rate (

)

Mechanistic Insight

Water 80.1 1.0 (Baseline)

Carboxylate is

stabilized by H-

bonding; reaction is

slow.

DMSO 46.7 ~10³

Reduced H-bonding

destabilizes the

ground state.

Sulfolane 43.3 ~10⁴

Aprotic environment

promotes zwitterion

formation.

Ionic Liquids Variable ~10⁵

Electrostatic

stabilization of the

transition state.

Part 5: Implications for Drug Development
Understanding the action of 1,3-DMOA allows for the Rational Design of ODCase Inhibitors.

Antimalarial Targets:Plasmodium falciparum relies heavily on de novo pyrimidine synthesis.

[2] Inhibitors that mimic the 1,3-DMOA zwitterionic state (e.g., 6-iodo-uridine derivatives) can

bind ODCase with femtomolar affinity, starving the parasite of UMP.
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Antineoplastic Agents: Rapidly dividing cancer cells overexpress ODCase. Compounds

designed to impose a positive charge at N1 (mimicking the 1,3-DMOA transition state) act as

potent competitive inhibitors.

Metabolic Stability: The N1/N3 methylation of 1,3-DMOA renders it resistant to standard

glycosylation, making the scaffold useful for designing non-metabolizable tracers for PET

imaging of pyrimidine flux.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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